Tripelennamine hydrochloride

Catalog No.
S545930
CAS No.
154-69-8
M.F
C16H21N3.ClH
C16H22ClN3
M. Wt
291.82 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tripelennamine hydrochloride

CAS Number

154-69-8

Product Name

Tripelennamine hydrochloride

IUPAC Name

N'-benzyl-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine;hydrochloride

Molecular Formula

C16H21N3.ClH
C16H22ClN3

Molecular Weight

291.82 g/mol

InChI

InChI=1S/C16H21N3.ClH/c1-18(2)12-13-19(16-10-6-7-11-17-16)14-15-8-4-3-5-9-15;/h3-11H,12-14H2,1-2H3;1H

InChI Key

FSSICIQKZGUEAE-UHFFFAOYSA-N

SMILES

CN(C)CCN(CC1=CC=CC=C1)C2=CC=CC=N2.Cl

Solubility

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992)

Synonyms

Azaron, Histantin, Pyribenzamine, Tripelennamine, Tripelennamine Citrate, Tripelennamine Citrate (1:1), Tripelennamine Hydrochloride, Tripelennamine Maleate, Tripelennamine Maleate (1:1), Tripelennamine Monohydrochloride, Vetibenzamin

Canonical SMILES

CN(C)CCN(CC1=CC=CC=C1)C2=CC=CC=N2.Cl

Understanding Histamine Signaling:

TH acts as a histamine H1 receptor antagonist []. This means it binds to histamine H1 receptors, preventing the natural molecule histamine from exerting its effects. Researchers can leverage this property of TH to study histamine signaling pathways in various physiological processes. By observing the effects of TH on cellular functions, scientists can gain insights into how histamine influences these processes [].

For instance, TH can be used to investigate the role of histamine in allergic reactions, inflammation, and neurotransmission [].

Studying Allergic and Inflammatory Diseases:

Due to its ability to block histamine H1 receptors, TH can be a valuable tool in researching allergic and inflammatory diseases. By observing how TH affects disease models, researchers can gain insights into the contribution of histamine signaling to these conditions.

For example, TH can be used to study models of allergic rhinitis, allergic conjunctivitis, and atopic dermatitis. Additionally, researchers might use TH to investigate the role of histamine in inflammatory bowel disease or asthma [].

Investigating Neurological Functions:

TH exhibits some anticholinergic activity, meaning it can also interact with muscarinic receptors in the nervous system []. This property, while not the primary mechanism of action, allows researchers to explore the potential role of histamine H1 receptors in specific neurological functions [].

Tripelennamine hydrochloride is a first-generation antihistamine primarily utilized as a histamine H1 receptor antagonist. It is known for its low sedative properties and is employed in the treatment of various allergic conditions, including asthma, hay fever, urticaria, and rhinitis. The compound is also utilized in veterinary medicine. Its chemical structure is represented by the formula C16H22ClN3C_{16}H_{22}ClN_{3}, with a molecular weight of approximately 291.819 g/mol .

Tripelennamine acts as a competitive antagonist at histamine H1 receptors. Histamine is a chemical released by the body during allergic reactions, triggering symptoms like itching, runny nose, and inflammation. Tripelennamine binds to these receptors, preventing histamine from exerting its effects [].

  • Anticholinergic effects: Tripelennamine has some anticholinergic activity, which can cause problems like blurred vision and urinary retention, especially in high doses or for elderly patients [].
  • Drug interactions: Tripelennamine can interact with other medications, including sedatives and antidepressants, potentially increasing drowsiness.
, primarily involving its interaction with histamine. As an H1 receptor antagonist, it competitively inhibits histamine from binding to its receptors, thereby mitigating its physiological effects such as vasodilation and increased vascular permeability. The metabolic pathway includes hepatic hydroxylation and glucuronidation, leading to its eventual excretion via renal pathways .

The primary mechanism of action for tripelennamine hydrochloride involves blocking the histamine H1 receptors located in various tissues, including the gastrointestinal tract and respiratory system. This blockade results in the alleviation of symptoms associated with allergic reactions, such as sneezing, itching, and runny nose. Additionally, tripelennamine exhibits weak serotonin-norepinephrine-dopamine reuptake inhibitor activity, which may contribute to its therapeutic effects .

The synthesis of tripelennamine hydrochloride typically involves multiple steps:

  • Formation of the Pyridine Ring: Starting with appropriate precursors, a pyridine ring is constructed through cyclization reactions.
  • Alkylation: The pyridine compound is then alkylated using dimethylaminoethyl halides to introduce the necessary amine functionalities.
  • Benzylation: A benzyl group is added to form the final structure.
  • Hydrochloride Salt Formation: The base form of tripelennamine is converted into its hydrochloride salt by reacting it with hydrochloric acid.

These steps ensure the production of tripelennamine hydrochloride in a pure form suitable for pharmaceutical applications .

Tripelennamine hydrochloride is primarily used for:

  • Allergic Conditions: Treatment of hay fever, rhinitis, and urticaria.
  • Respiratory Disorders: Management of asthma symptoms.
  • Veterinary Medicine: Used in various animal treatments.
  • Combination Therapies: Often combined with codeine or other agents in cough syrups for enhanced efficacy against cold symptoms .

Research indicates that tripelennamine hydrochloride can interact with other medications due to its metabolic pathways involving cytochrome P450 enzymes. This interaction can affect the metabolism of drugs that are substrates for these enzymes, potentially leading to altered drug levels in the body. It is crucial for healthcare providers to monitor patients for possible adverse effects when combining tripelennamine with other medications .

Tripelennamine hydrochloride shares structural and functional similarities with several other antihistamines. Below are some notable comparisons:

Compound NameChemical FormulaKey Characteristics
DiphenhydramineC17H21NC_{17}H_{21}NFirst-generation antihistamine; sedative properties; used for allergies and motion sickness.
ChlorpheniramineC16H19ClN2C_{16}H_{19}ClN_2Antihistamine with moderate sedative effects; commonly used for allergic rhinitis.
BrompheniramineC16H19BrN2C_{16}H_{19}BrN_2Similar to chlorpheniramine; used for allergy relief with slightly different pharmacokinetics.
PromethazineC17H20N2SC_{17}H_{20}N_2SAntihistamine with strong sedative effects; used for allergies and nausea prevention.

Uniqueness of Tripelennamine Hydrochloride

Tripelennamine hydrochloride is unique among these compounds due to its relatively low sedative effect compared to others like diphenhydramine and promethazine. Additionally, it has specific applications in both human and veterinary medicine that may not be as prevalent among other antihistamines .

Physical Description

Tripelenamine hydrochloride appears as odorless white crystalline powder or solid. Bitter taste. Solutions are neutral to litmus. pH of aqueous solution (25 mg/mL): 6.71. pH of aqueous solution (50 mg/mL): 6.67. pH of aqueous solution (100 mg/mL): 5.56. (NTP, 1992)

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

291.1502254 g/mol

Monoisotopic Mass

291.1502254 g/mol

Heavy Atom Count

20

Melting Point

378.5 to 380.3 °F (NTP, 1992)

UNII

FWV8GJ56ZN

Related CAS

22306-05-4
91-81-6 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 50 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 50 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 49 of 50 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (77.55%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (22.45%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (77.55%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (22.45%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H335 (77.55%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H361 (22.45%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H373 (22.45%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H411 (22.45%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Tripelennamine Hydrochloride is the hydrochloride salt form of tripelennamine, an ethylenediamine derivative with an antihistaminergic property. Tripelennamine hydrochloride competitively blocks central and peripheral histamine H1 receptors, thereby limiting histamine's effects, including bronchoconstriction, vasodilation, increased capillary permeability, and spasmodic contractions of gastrointestinal smooth muscle. In addition, this agent binds to muscarinic receptors, resulting in anticholinergic activity.

MeSH Pharmacological Classification

Histamine H1 Antagonists

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Histamine
HRH1 [HSA:3269] [KO:K04149]

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

154-69-8
22306-05-4

Wikipedia

Tripelennamine hydrochloride

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

General Manufacturing Information

1,2-Ethanediamine, N1,N1-dimethyl-N2-(phenylmethyl)-N2-2-pyridinyl-, hydrochloride (1:?): INACTIVE

Dates

Modify: 2023-09-13

Antihistamine salts of penicillin. II. Preparation and properties of the penicillin G salt of N,N-dimethyl-N'-benzyl-N'-(alpha-pyridyl) ethylenediamine

A P GRANATEK, W F MINOR, W J GOTTSTEIN
PMID: 24543275   DOI:

Abstract




[A tribute to Carl Djerassi]

Arturo Zárate, Renata Saucedo
PMID: 25984627   DOI:

Abstract

On January 15, 2015, Carl Djerassi, an extraordinary personality, died at the age of 91 years. He was born in Vienna, Austria, on October 29, 1923. His parents were physicians and probably he wanted to be also a physician, but sooner than later he chose to be a chemist. In 1939 he arrived to live to New York with his mother. In 1945 he became American citizen. Part of his work is the first commercial antihistamine, pyribenzamine, and the first successful combined oral contraceptive pill. With this editorial we make a tribute to this steroid pioneer.


The effect of pyribenzamine on the metabolism of Blastomyces dermatitidis

G R GALE
PMID: 24542872   DOI:

Abstract




Treatment of Henoch's purpura with pyribenzamine: case report

W S KEENAN
PMID: 24538961   DOI:

Abstract




HPLC method for identification and quantification of three active substances in a dermatological preparation--Viosept ointment

Marena Podolska, Anna Kulik, Wanda Białecka, Barbara Kwiatkowska-Puchniarz, Aleksander Mazurek
PMID: 25362799   DOI:

Abstract

The study was aimed at developing a HPLC method to identify and quantify domiphen bromide, tripelennamine hydrochloride and clioquinol in Viosept ointment. The tested substances were successfully separated using Inertsil ODS-3 (250 x 4.6 mm, 5 μm) as a stationary phase and a gradient elution. Detection at 310 nm wavelength was applied for tripelennamine hydrochloride and clioquinol, and at 215 nm wavelength for domiphen bromide. Methods of extraction of the tested substances were developed: domiphen bromide and clioquinol were extracted with acetone from heated solutions, and tripelennamine hydrochloride was extracted in a hexane-water system. Validation procedure confirmed the method to be sufficiently selective, precise and accurate. Correlation coefficients of calibration curves pointed out that they were linear within the examined concentration range.


Evidence of a synergism between pyribenzamine HCl and sympathetico-mimetic drugs in humans

G F KOEPF, C E ARBESMAN, A LENZNER
PMID: 21066315   DOI:

Abstract




Adrenergic potentiation by pyribenzamine HCl (N-pyridyl N-benzyl-N-dimethylethylenediamine HCl)

F F YONKMAN, D CHESS
PMID: 21064524   DOI:

Abstract




pH-dependent complexation of histamine H1 receptor antagonists and human serum albumin studied by UV resonance Raman spectroscopy

Silvia Tardioli, Joost Buijs, Cees Gooijer, Gert van der Zwan
PMID: 22372713   DOI: 10.1021/jp206409d

Abstract

UV resonance Raman spectroscopy was used to characterize the binding of three first-generation histamine H(1) receptor antagonists-tripelennamine (TRP), mepyramine (MEP), and brompheniramine (BPA)-to human serum albumin (HSA) at pH 7.2 and pH 9.0. Binding constants differ at these pH values, which can be ascribed to the different extent of protonation of the ethylamino side chain of the ligands. We have recently shown [Tardioli et al. J. Raman Spectrosc. 2011, 42, 1016-1024] that for the solution conformation of TRP and MEP the side chain plays an important role by allowing an internal hydrogen bond with the aminopyridine nitrogen in TRP and MEP. Results presented in this paper suggest that the existence of such molecular structures has serious biological significance on the binding affinity of those ligands to HSA. At pH 7.2, only the stretched conformers of protonated TRP and MEP bind in HSA binding site I. Using UV absorption data, we derived binding constants for the neutral and protonated forms of TRP to HSA. The neutral species seems to be conjugated to a positive group of the protein, affecting both the tryptophan W214 and some of the tyrosine (Y) vibrations. BPA, for which the structure with an intramolecular hydrogen bonded side chain is not possible, is H bound to the indole ring nitrogen of W214, of which the side chain rotates over a certain angle to accommodate the drug in site I. We propose that the protonated BPA is also bound in site I, where the Y150 residue stabilizes the presence of this compound in the binding pocket. No spectroscopic evidence was found for conformational changes of the protein affecting the spectroscopic properties of W and Y in this pH range.


The effects of the antihistamine compound pyribenzamine on colonic activity in unanesthetized dogs

J HOEKSTRA, F R STEGGERDA
PMID: 21066034   DOI:

Abstract




Cationic amphiphilic drugs are potent inhibitors of yeast sporulation

Ulrich Schlecht, Robert P St Onge, Thomas Walther, Jean-Marie François, Ronald W Davis
PMID: 22905177   DOI: 10.1371/journal.pone.0042853

Abstract

Meiosis is a highly regulated developmental process that occurs in all eukaryotes that engage in sexual reproduction. Previous epidemiological work shows that male and female infertility is rising and environmental factors, including pollutants such as organic solvents, are thought to play a role in this phenomenon. To better understand how organic compounds interfere with meiotic development, the model organism Saccharomyces cerevisiae was exposed to 446 bioactive molecules while undergoing meiotic development, and sporulation efficiency was quantified employing two different high-throughput assays. 12 chemicals were identified that strongly inhibited spore formation but did not interfere with vegetative growth. Many of these chemicals are known to bind to monoamine-receptors in higher eukaryotes and are cationic amphiphilic drugs. A detailed analysis of one of these drugs, tripelennamine, revealed that it induces sporulation-specific cytotoxicity and a strong inhibition of meiotic M phase. The drug, however, only mildly interfered with pre-meiotic DNA synthesis and the early meiotic transcriptional program. Chemical-genomic screening identified genes involved in autophagy as hypersensitive to tripelennamine. In addition, we found that growing and sporulating yeast cells heterozygous for the aminophospholipid translocase, NEO1, are haploinsufficient in the presence of the drug.


Explore Compound Types